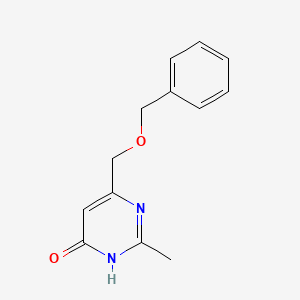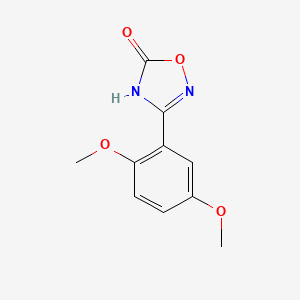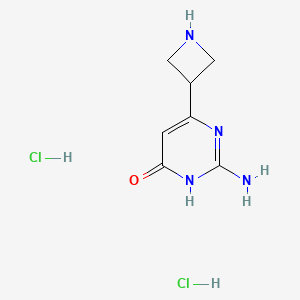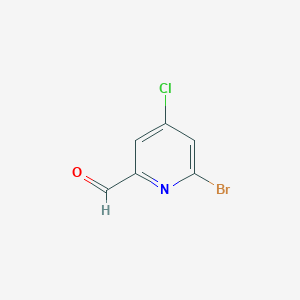
6-Bromo-4-chloropicolinaldehyde
Vue d'ensemble
Description
6-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is used in various industrial and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloropicolinaldehyde consists of a picolinaldehyde core with bromine and chlorine substituents . Further structural analysis would require more specific data such as X-ray diffraction or NMR spectroscopy results.Physical And Chemical Properties Analysis
6-Bromo-4-chloropicolinaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Catalytic Applications : A study by Khazaei et al. (2014) discusses the use of a N-bromo sulfonamide reagent, related to 6-Bromo-4-chloropicolinaldehyde, as a catalyst for the synthesis of bis(pyrazol-5-ols) via a one-pot pseudo five-component condensation reaction. This methodology offers several advantages such as the use of non-toxic materials, high yields, and clean workup, showcasing the potential of bromo-chloro compounds in catalysis (Khazaei et al., 2014).
Computational Chemistry Studies : Erdogan and Erdoğan (2019) conducted a computational study investigating the reactions between imidazole and various bromo-aryl ethanones, including compounds related to 6-Bromo-4-chloropicolinaldehyde. Their Density Functional Theory (DFT) calculations provided insights into the chemical species involved, demonstrating the importance of such bromo-chloro compounds in theoretical and computational chemistry (Erdogan & Erdoğan, 2019).
Organic Synthesis and Reaction Mechanisms : Forbes et al. (1967) explored the reactions of 2-halogenotropones, which are structurally related to 6-Bromo-4-chloropicolinaldehyde. Their work provides insights into the mechanism of the formation of aldehydes from these compounds, contributing to the understanding of reaction pathways in organic chemistry (Forbes et al., 1967).
Photolabile Protecting Groups : Lu et al. (2003) discussed the use of a compound similar to 6-Bromo-4-chloropicolinaldehyde as a photoremovable protecting group for aldehydes and ketones. This study highlights the potential of bromo-chloro compounds in the development of novel protecting groups in organic synthesis (Lu et al., 2003).
Electrochemical Studies : Kádár et al. (2001) investigated the electrochemical oxidation of various bromoanilines, which are related to 6-Bromo-4-chloropicolinaldehyde. This research contributes to the understanding of electrochemical processes involving bromo-chloro compounds, with potential applications in electrochemistry and materials science (Kádár et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-4-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUXYKCKMQKLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloropicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)
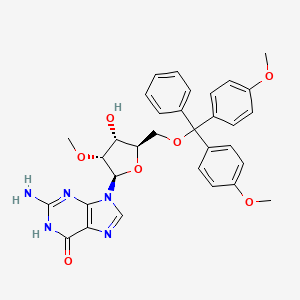
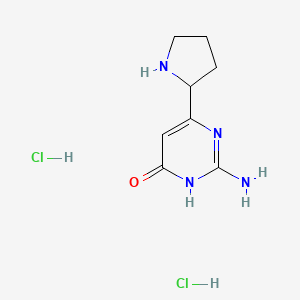




![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)
